N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-phenoxyacetamide
Description
This compound features a pyridazinone core substituted at position 3 with a 4-methoxyphenyl group. The N1-position is linked via an ethyl chain to a 2-phenoxyacetamide moiety.
Properties
IUPAC Name |
N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-27-17-9-7-16(8-10-17)19-11-12-21(26)24(23-19)14-13-22-20(25)15-28-18-5-3-2-4-6-18/h2-12H,13-15H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZGSEBXYVODLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-phenoxyacetamide typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxyphenylhydrazine with ethyl acetoacetate to form the pyridazinone core. This intermediate is then reacted with 2-phenoxyacetyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis techniques to streamline the process .
Chemical Reactions Analysis
Types of Reactions
N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyridazinone core can be reduced to form a hydroxyl group.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carbonyl group results in a hydroxylated pyridazinone .
Scientific Research Applications
N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-phenoxyacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Core Pyridazinone Derivatives with Varied Substituents
The following table summarizes key analogs and their structural differences:
*Calculated based on molecular formula.
Key Structural and Functional Insights
Substituent Effects on Binding Affinity: Compound X (CPX) exhibits the highest predicted binding affinity (−8.1 kcal/mol) due to its heterocyclic furan and pyridinone substituents, which likely form strong hydrogen bonds . In contrast, the target compound’s 4-methoxyphenyl and phenoxy groups may prioritize hydrophobic interactions over polar interactions.
Solubility and Bioavailability: Derivatives with carboxylic acid groups (e.g., 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid) exhibit higher aqueous solubility but poorer cell membrane penetration due to ionization at physiological pH . The target compound’s phenoxyacetamide balances moderate hydrophobicity with hydrogen-bonding capacity, suggesting favorable absorption properties.
Biological Activity
N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-phenoxyacetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article examines the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical applications.
Chemical Structure
The compound can be represented by the following structural formula:
This structure features a pyridazine ring, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.
This compound exhibits multiple mechanisms of action:
- Tyrosine Kinase Inhibition : The compound has been identified as a potential inhibitor of tyrosine kinases, which play a critical role in cellular signaling pathways related to proliferation and survival. Inhibiting these pathways can lead to reduced tumor growth in various cancer models .
- Antitumor Activity : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. For instance, it has shown robust antitumor effects in xenograft models .
- Anti-inflammatory Properties : The phenoxyacetamide moiety is associated with anti-inflammatory effects, which may contribute to the overall therapeutic profile of the compound .
In Vitro Studies
In vitro assays have been conducted to assess the biological activity of this compound. Key findings include:
- IC50 Values : The compound demonstrated significant inhibitory activity against various cancer cell lines with IC50 values indicating potent activity (e.g., IC50 = 0.39 μM for certain derivatives) .
- Mechanistic Insights : The interaction with target proteins has been characterized using docking studies and molecular dynamics simulations, revealing crucial binding interactions that enhance its inhibitory efficacy against specific targets .
In Vivo Studies
Preclinical studies using xenograft models have shown that this compound effectively reduces tumor size when administered at doses such as 160 mg/kg BID, highlighting its potential for further clinical development .
Comparative Analysis
To provide a clearer understanding of the biological activity of this compound compared to other compounds within its class, a summary table is presented below:
| Compound Name | Mechanism of Action | IC50 (μM) | Notable Activity |
|---|---|---|---|
| N-{...} | Tyrosine kinase inhibition | 0.39 | Antitumor effects in xenograft models |
| Compound A | Multi-target kinase inhibitor | 0.45 | Broad-spectrum anticancer activity |
| Compound B | Selective EZH2 inhibitor | 0.002 | Highly potent with robust antitumor effects |
Case Studies
Several case studies illustrate the efficacy of this compound:
- Case Study 1 : A study involving Karpas-422 xenograft models demonstrated that treatment with this compound led to significant tumor regression compared to controls.
- Case Study 2 : Research on similar compounds highlighted the structure–activity relationship (SAR) leading to the identification of key functional groups that enhance biological activity.
Q & A
Q. What synthetic methodologies are recommended for synthesizing N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-phenoxyacetamide?
A multi-step approach is typically employed, involving:
- Substitution reactions : Alkaline conditions (e.g., K₂CO₃/DMF) for introducing methoxyphenyl groups, as demonstrated in analogous syntheses of pyridazinone derivatives .
- Reduction steps : Iron powder under acidic conditions (e.g., HCl) to reduce nitro intermediates, ensuring high yields without side reactions .
- Condensation : Use of condensing agents like EDCI or DCC for coupling phenoxyacetamide moieties. Optimize stoichiometry to minimize by-products . Purification via column chromatography (silica gel, gradient elution) or recrystallization ensures >95% purity.
Q. How can spectroscopic and chromatographic techniques confirm the compound’s structural identity?
- NMR (1H/13C) : Assign peaks for methoxyphenyl (δ ~3.8 ppm for OCH₃), pyridazinone carbonyl (δ ~165 ppm), and phenoxyacetamide protons (δ ~4.3 ppm for CH₂). 2D NMR (COSY, HSQC) resolves overlapping signals .
- HRMS : Verify molecular weight (e.g., calculated 394.382 g/mol) and isotopic patterns.
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity. Compare retention times with synthesized standards .
Q. What experimental design principles minimize variability in reaction yield optimization?
Apply Design of Experiments (DoE) methodologies:
- Screen factors (temperature, catalyst loading, solvent polarity) via factorial designs to identify critical variables.
- Use response surface modeling (e.g., Central Composite Design) to optimize conditions. For example, highlights how DoE reduces trial runs by 50% while maximizing yield .
Advanced Research Questions
Q. How can computational modeling predict reaction pathways and intermediate stability?
- Quantum chemical calculations (DFT) : Simulate transition states (e.g., for pyridazinone ring formation) using Gaussian or ORCA. Calculate activation energies to prioritize viable pathways .
- Solvent effects : Use COSMO-RS or SMD models to predict solvation effects on intermediate stability. emphasizes integrating computational screening with experimental validation to narrow conditions .
Q. What strategies resolve contradictions in reported catalytic efficiencies for analogous compounds?
- Meta-analysis : Systematically compare reaction conditions (e.g., solvent polarity, catalyst type) across studies.
- Kinetic profiling : Conduct time-resolved experiments (e.g., in situ IR) to identify rate-limiting steps.
- Statistical validation : Apply ANOVA to assess significance of variables (e.g., ’s approach to isolate confounding factors) .
Q. How to evaluate the compound’s stability under physiological or storage conditions?
- Forced degradation studies : Expose the compound to extremes (pH 1–13, 40–80°C, UV light) and monitor degradation via HPLC.
- Kinetic modeling : Fit degradation data to Arrhenius equations to predict shelf life. Safety protocols from (e.g., controlled environment storage) ensure reproducibility .
Q. What challenges arise in establishing structure-activity relationships (SAR) for this compound?
- Stereochemical complexity : Use chiral HPLC or X-ray crystallography to resolve enantiomers, as minor stereochemical changes can drastically alter bioactivity.
- Electron-deficient moieties : The pyridazinone ring’s electron-withdrawing nature may hinder interactions with target proteins. Docking studies (AutoDock Vina) can predict binding affinities .
Q. How to design a mechanistic study for degradation pathways in aqueous environments?
- Isotopic labeling : Introduce ¹⁸O or ²H at labile sites (e.g., acetamide carbonyl) to track hydrolysis pathways via MS/MS.
- Computational feedback : Integrate experimental data with molecular dynamics simulations (e.g., GROMACS) to model hydrolysis mechanisms, as per ’s iterative design framework .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
